molecular formula C11H12BrN3 B13927357 4-Bromo-2-(1-piperazinyl)benzonitrile

4-Bromo-2-(1-piperazinyl)benzonitrile

Cat. No.: B13927357
M. Wt: 266.14 g/mol
InChI Key: KOVQYJVHPJLQPL-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-piperazinyl)benzonitrile is an organic compound with the molecular formula C11H12BrN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1-piperazinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with piperazine. One common method is the nucleophilic aromatic substitution reaction, where piperazine acts as a nucleophile and displaces a leaving group on the aromatic ring of 4-bromobenzonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of N-oxides of the piperazine ring.

    Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

4-Bromo-2-(1-piperazinyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-piperazinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom and nitrile group can also participate in various non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzonitrile: Lacks the piperazine ring, making it less versatile in biological applications.

    2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile: Similar structure but with a methyl group on the piperazine ring, which can alter its chemical and biological properties.

Uniqueness

4-Bromo-2-(1-piperazinyl)benzonitrile is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

4-bromo-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12BrN3/c12-10-2-1-9(8-13)11(7-10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

KOVQYJVHPJLQPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

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